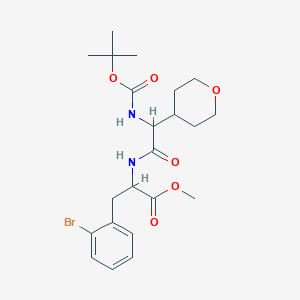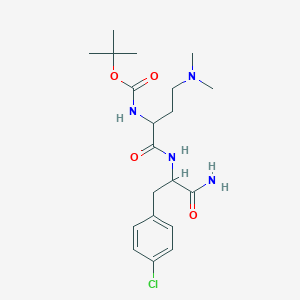![molecular formula C24H19Cl2NO3S B7430626 1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol](/img/structure/B7430626.png)
1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound also inhibits other kinases, such as ITK and Tec, which are involved in the immune response.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a critical role in the immune response against cancer. This compound has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol is its selectivity for BTK and other kinases, which reduces the risk of off-target effects. This compound has also shown synergistic effects with other cancer drugs, which may enhance its efficacy. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For 1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that enhance its efficacy. This compound may also have potential applications in other diseases, such as autoimmune disorders and inflammatory diseases. The development of novel formulations of this compound may also improve its pharmacokinetic properties and reduce dosing frequency.
Synthesis Methods
The synthesis of 1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol involves the reaction of 2-chlorophenol with 4-(7-chloroquinolin-4-yl)thiophenol in the presence of a base to form the corresponding sulfide. The sulfide is then oxidized to the corresponding sulfoxide using hydrogen peroxide. The sulfoxide is then reacted with 2-chloro-1-(propan-2-yl)oxybenzene in the presence of a base to form this compound.
Scientific Research Applications
1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells. This compound has also been shown to have synergistic effects with other cancer drugs, such as rituximab and lenalidomide.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO3S/c25-16-5-10-20-22(13-16)27-12-11-24(20)31-19-8-6-18(7-9-19)29-14-17(28)15-30-23-4-2-1-3-21(23)26/h1-13,17,28H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMTTOWCUODED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(COC2=CC=C(C=C2)SC3=C4C=CC(=CC4=NC=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![N-(1,6-dimethyl-2-oxopyridin-3-yl)-1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxamide](/img/structure/B7430558.png)
![Methyl 3-[[2-(2,6-dichlorophenyl)-1,3-thiazole-4-carbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B7430564.png)
![methyl 2-[(5-tert-butyl-1H-indole-2-carbonyl)amino]-2-(3-chloro-4-methoxyphenyl)acetate](/img/structure/B7430582.png)

![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)

![methyl (3S,4R)-4-(4-methoxyphenyl)-1-[(1-methylsulfonylpyrrolidin-3-yl)carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7430623.png)
![Ethyl 1-[4-[[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430638.png)
![6-fluoro-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430646.png)
